molecular formula C12H16N2O4 B2705675 N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide CAS No. 122733-31-7

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2705675
CAS No.: 122733-31-7
M. Wt: 252.27
InChI Key: RFZSIMYPOXRICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a hydroxy group and a nitro group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzoyl chloride intermediate. This intermediate then reacts with the amine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 2-methyl-3-aminobenzamide.

    Substitution: Various ethers or esters depending on the substituent.

    Oxidation: 2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide exerts its effects involves its ability to chelate metal ions through its N, O-bidentate directing group. This chelation facilitates the formation of cyclometallated complexes, which are crucial intermediates in various catalytic processes . The compound’s nitro group can also participate in redox reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is unique due to its combination of a hydroxy group, a nitro group, and a benzamide core. This combination imparts distinct reactivity and functionality, making it valuable in various chemical and biological contexts.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-9(5-4-6-10(8)14(17)18)11(16)13-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZSIMYPOXRICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-nitrobenzoyl chloride, 0.2 mol, (U.S. Pat. No. 4,065,477) in dichloromethane is added to 0.4 mol of 2-amino-2-methyl-1-propanol (Aldrich Chemical Company) with ice cooling. The mixture is allowed to stand overnight, water added and the solid filtered to give 20.8 g. The organic layer is washed with water, separated and evaporated to give 28.1 g. The two crops of material are combined and dissolved in 2-propanol. The 2-propanol solution is concentrated to give 40.2 g of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide; mp 144°-145° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.